molecular formula C22H31N5O B6446292 4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2640974-00-9

4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No. B6446292
CAS RN: 2640974-00-9
M. Wt: 381.5 g/mol
InChI Key: YCUFLMWBXODBRQ-UHFFFAOYSA-N
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Description

The compound “4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyrimidine ring, and a morpholine ring. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Pyrimidine is a basic structure in nucleotides and several drugs . Morpholine rings are found in various pharmaceuticals and can enhance solubility and bioavailability .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques like High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring might undergo reactions like alkylation, acylation, or substitution .

Scientific Research Applications

Anticancer Research

The compound’s structural features suggest potential anticancer activity. Researchers have explored its effects on cancer cell lines, particularly leukemia and solid tumors. Investigations focus on its ability to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation and survival .

Drug Design and Development

Given its unique molecular scaffold, scientists have used this compound as a starting point for designing novel drugs. By modifying specific functional groups, they aim to enhance its pharmacological properties. Rational drug design studies involve computational simulations and experimental validation .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic chemistry. Researchers have utilized it to synthesize various heterocyclic compounds, such as spiro compounds and benzisoxazoles. For instance, 3,5-diaryl-6-carbethoxycyclohexanones, derived from this compound, are efficient synthons in spiro compound synthesis .

Medicinal Chemistry

Exploring the compound’s derivatives, especially those containing the pyrazoline moiety, has led to the development of potential drug candidates. These derivatives exhibit diverse biological activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer effects .

Crystallography and Structural Determination

Researchers have investigated the crystal structure of the freebase form of this compound. Understanding its conformation and intermolecular interactions provides insights into its behavior in biological systems. Single-crystal X-ray diffraction studies have revealed key features of its extended and folded conformations .

Neurotoxicity Studies

In recent research, a newly synthesized pyrazoline derivative related to this compound was evaluated for neurotoxic potential. The study assessed its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters and swimming potential were also considered .

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division.

Mode of Action

The compound interacts with its targets, the tyrosine kinases, by specifically inhibiting their activity . This inhibition is achieved through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s ability to bind to an inactive Abelson tyrosine kinase domain characteristic for this gene has been elucidated through a series of structural studies .

Pharmacokinetics

It is known that similar compounds, such as imatinib, have been structurally characterized only in the form of their piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate)

Result of Action

The result of the compound’s action is the inhibition of tyrosine kinase activity, which can disrupt cell signaling pathways and lead to the death of cancer cells. This makes the compound a potential therapeutic agent for diseases such as leukemia .

properties

IUPAC Name

4-[4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-19-18-21(24-22(23-19)27-14-16-28-17-15-27)26-12-10-25(11-13-26)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUFLMWBXODBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-Methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine

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